Hexanoate d'isopentyle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Methylbutyl hexanoate involves intricate chemical pathways, including nucleophilic substitution reactions to produce derivatives like 3-methoxyhexanoic acid from ethyl 3-hydroxy-hexanoate using methylation reagents such as iodomethane, dimethyl sulfate, and diazomethane. The process’s efficiency depends on various reaction conditions like solvents and catalysts, highlighting the compound's synthesis complexity and the importance of optimizing reaction conditions for higher yields (Han Jianrong, 2013).

Molecular Structure Analysis

The molecular structure of 3-Methylbutyl hexanoate and related compounds plays a crucial role in their properties and applications. For example, the study of stereochemistry in related molecules has led to the synthesis of stereoisomers with high optical purity, providing insights into the molecular configurations and their impact on physical properties (K. Mori & S. Senda, 1985).

Chemical Reactions and Properties

3-Methylbutyl hexanoate undergoes various chemical reactions that modify its properties for specific applications. For instance, reactions involving alkylthio groups have shown antibacterial activity, indicative of the compound’s potential in veterinary medicine (J. Dirlam, J. E. Presslitz, & B. Williams, 1983). These reactions are pivotal for developing new materials and understanding the compound's chemical behavior.

Physical Properties Analysis

The physical properties of 3-Methylbutyl hexanoate and its derivatives, such as polyhydroxyalkanoates (PHAs), are significantly influenced by their molecular structure. Research into copolymers containing 3-methylbutyrate units has revealed variations in glass transition temperatures and melting points, emphasizing the role of molecular composition in determining material properties (Y. Doi, S. Kitamura, & H. Abe, 1995).

Chemical Properties Analysis

The chemical properties of 3-Methylbutyl hexanoate, such as its reactivity and interaction with other molecules, are crucial for its application in synthesis and material development. For instance, the compound's ability to participate in nucleophilic substitution reactions allows for the creation of a variety of chemical derivatives with potential applications in different fields (Han Jianrong, 2013).

Applications De Recherche Scientifique

C11H22O2 C_{11}H_{22}O_{2} C11H22O2

et une masse molaire de 186,2912 . Il a diverses applications dans différents domaines de la recherche scientifique. Voici une analyse complète de ses applications uniques dans six domaines distincts :Industrie alimentaire

L'hexanoate d'isopentyle est utilisé dans l'industrie alimentaire pour ses propriétés d'amélioration de la saveur. Il est un composant des levures productrices d'arômes qui contribuent à l'arôme puissant des aliments, jouant un rôle important dans l'industrie moderne de la fermentation . Le composé est impliqué dans la production de divers esters aromatiques, qui sont essentiels pour conférer des saveurs souhaitables aux produits alimentaires.

Parfumerie

Dans l'industrie de la parfumerie, l'this compound est apprécié pour ses caractéristiques de parfum fruité et floral. Il est utilisé comme ingrédient parfumant dans les parfums, les lotions et les produits de soin des cheveux, ajoutant une expérience sensorielle luxueuse aux consommateurs . Son odeur agréable est souvent associée à des notes de pomme verte, de poire et d'ananas.

Produits pharmaceutiques

L'this compound trouve des applications dans les produits pharmaceutiques comme substance aromatisante synthétique. Il est reconnu par la FDA et peut être utilisé conformément aux bonnes pratiques de fabrication pour produire son effet prévu en tant qu'agent aromatisant . Cela en fait un composé précieux pour améliorer le goût des médicaments oraux.

Agriculture

En agriculture, les composés volatils microbiens (CVM) comme l'this compound sont des candidats prometteurs pour la gestion des phytopathogènes fongiques. Ils ont la capacité de contraindre les phytopathogènes, d'induire la résistance et de favoriser la croissance des plantes, contribuant ainsi à l'augmentation de la productivité des cultures .

Synthèse chimique

L'this compound joue un rôle dans la synthèse chimique, en particulier dans la production d'esters. Le processus de synthèse implique des réactions d'estérification qui sont contrôlées thermodynamiquement, produisant des produits d'ester stables . Ces réactions sont cruciales dans la fabrication de divers composés chimiques.

Applications environnementales

Bien que des applications environnementales spécifiques de l'this compound n'aient pas été trouvées directement, les esters comme celui-ci sont souvent impliqués dans des processus naturels et peuvent être trouvés dans de nombreuses plantes. Ils contribuent à l'arôme naturel des fruits et sont libérés lors des processus de fermentation utilisés dans la production de boissons .

Safety and Hazards

Mécanisme D'action

Biochemical Pathways

Isopentyl hexanoate may be involved in the biosynthesis of isoprenoids, the most ancient and diverse class of natural products . Two distinct routes of IPP biosynthesis occur in nature: the mevalonate pathway and the recently discovered deoxyxylulose 5-phosphate (DXP) pathway .

Result of Action

Given its potential involvement in isoprenoid biosynthesis, it may influence the production of these important compounds .

Propriétés

IUPAC Name |

3-methylbutyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-4-5-6-7-11(12)13-9-8-10(2)3/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSZRAWFCDHCBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

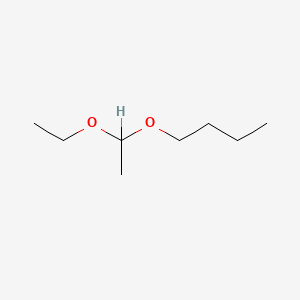

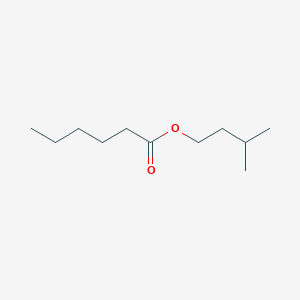

CCCCCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062245 | |

| Record name | Hexanoic acid, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid with a fruity odour | |

| Record name | Isoamyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/295/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

225.00 to 226.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methylbutyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol and fixed oils, insoluble in glycerol, propylene glycol and water, 1ml in 3ml 80% ethanol (in ethanol) | |

| Record name | Isoamyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/295/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.858 - 0.863 | |

| Record name | Isoamyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/295/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

2198-61-0 | |

| Record name | Isoamyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 3-methylbutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694171CHWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methylbutyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033618 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common methods for synthesizing Isoamyl hexanoate?

A1: Isoamyl hexanoate is typically synthesized through the esterification reaction of Hexanoic acid and Isoamyl alcohol. Various catalysts have been explored to enhance the efficiency of this reaction, including:

- Heteropolyacids: These catalysts offer high yields of up to 98.8%. []

- TiO2/SO42- Solid Superacid: This solid superacid catalyst allows for easy separation and reusability. []

- SnCl4·5H2O/C: This catalyst, supported on activated carbon, demonstrates good activity and reusability. []

- Sodium Bisulfate: This readily available catalyst provides high yields and is easily separated from the reaction mixture. []

- Phosphotungstic Acid: Both in its pure form and supported on activated carbon, phosphotungstic acid demonstrates high catalytic activity. [, ]

- Gallium Sulfate Supported on Silica Gel: This catalyst shows high activity and reusability. []

- Ceric Sulfate: This catalyst can be isolated and reused, promoting sustainable practices. []

- p-Toluene Sulphonic Acid: This catalyst proves superior to traditional sulfuric acid in terms of yield. [, ]

- Magnetic Solid Superacids SO22-4/ZrO2: This magnetic catalyst allows for easy separation and reuse, minimizing waste. []

- Solid Super Acid S2O82-/ZrO2-SnO2: This catalyst exhibits high catalytic activity and minimizes environmental pollution. []

- Nanometer Complex Heteropoly acid (H3PW12O40/SiO2): This catalyst demonstrates high esterification rates. []

- Deep eutectic solvents based on benzyl trimethylammonium chloride: This environmentally friendly catalyst system enables efficient synthesis. []

Q2: What factors influence the yield of Isoamyl hexanoate during synthesis?

A2: Several factors can impact the esterification yield, including:

- Molar ratio of reactants: The ratio of Hexanoic acid to Isoamyl alcohol significantly affects the yield. Studies have shown optimal ratios ranging from 1:1.2 to 1:3. [, , , , ]

- Catalyst loading: The amount of catalyst used directly influences the reaction rate and yield. [, , , , ]

- Reaction time: Sufficient reaction time is crucial to achieve optimal conversion. [, , , , , , , ]

- Reaction temperature: Elevated temperatures generally accelerate the reaction rate. [, ]

- Water removal: As esterification is a reversible reaction, removing water from the reaction mixture can drive the equilibrium towards product formation. [, , , , , ]

Q3: Are there any alternative catalysts for Isoamyl hexanoate synthesis?

A3: While the aforementioned catalysts are commonly used, research explores alternative catalysts like Sodium Dihydrogen Phosphate, highlighting continuous efforts to improve synthesis efficiency and sustainability. []

Q4: What is the significance of Isoamyl hexanoate in the context of aroma?

A4: Isoamyl hexanoate is a significant aroma compound, particularly valued for its contribution to the fruity notes in various fruits and beverages.

- Fruits: It's a key aroma component in plums, contributing to their characteristic fruity profile. []

- Liquors: It plays a crucial role in the aroma profile of Chinese liquors, specifically the "strong-aroma" types. [] Notably, Ethyl hexanoate is a key contributor to the aroma of Yanghe Daqu liquor. []

- Wines: Isoamyl hexanoate contributes to the fruity and floral aroma profile of wines, including Moschofilero wines. [] In blueberry wine, its presence enhances the distinctive fruity character. []

Q5: How do different fermentation methods influence the Isoamyl hexanoate content in beverages?

A5: The choice of yeast and fermentation method can significantly impact the final Isoamyl hexanoate concentration:

- Mulberry wine: The sequential inoculation of Saccharomyces cerevisiae followed by Wickerhamomyces anomalus D1-4 led to a significant increase in the levels of Isoamyl hexanoate, contributing to a strong floral and fruity aroma. []

- Blueberry wine: Co-fermentation of Saccharomyces cerevisiae NCUF309.2 and Candida glabrata NCUF308.1 at a 1:1 ratio significantly increased the content of Isoamyl hexanoate, contributing to the distinctive flavor of the wine. []

- Moschofilero wine: Sequential inoculation using Lachancea thermotolerans LtMM7 followed by Saccharomyces cerevisiae significantly increased the levels of Isoamyl hexanoate, enhancing the fruity character of the wine. []

Q6: How does the presence of Isoamyl hexanoate impact the sensory experience of liquors?

A6: In Chinese soy sauce-aroma type baijiu (SSAB), higher Isoamyl hexanoate levels were associated with higher quality grades of base liquor, indicating its contribution to desirable aroma characteristics. []

Q7: Are there any negative sensory perceptions associated with Isoamyl hexanoate?

A7: While generally considered a pleasant aroma compound, excessive levels of Isoamyl hexanoate, along with other esters, aldehydes, and acids, have been linked to pungency in Baijiu, a Chinese liquor. []

Q8: What are some potential research avenues for Isoamyl hexanoate in the future?

A8: Future research could focus on:

Q9: Are there any safety concerns associated with Isoamyl hexanoate?

A9: While Isoamyl hexanoate is generally recognized as safe for use in food and flavorings, comprehensive toxicological data is limited. The Research Institute for Fragrance Materials (RIFM) has conducted safety assessments, which provide valuable information. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

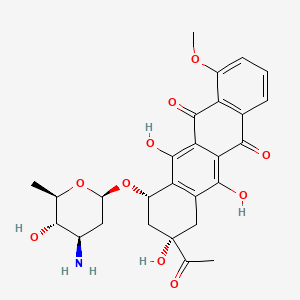

![2-(2-furanyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1218684.png)